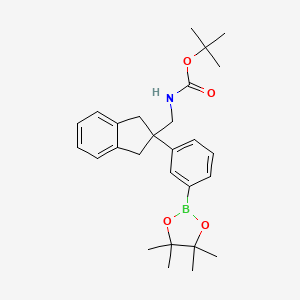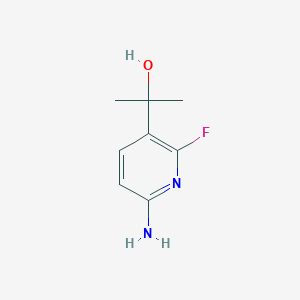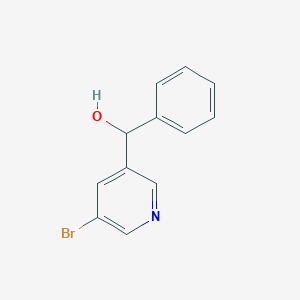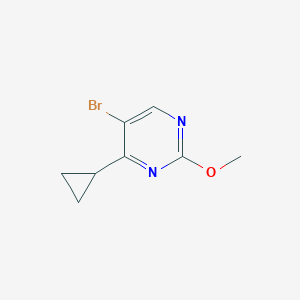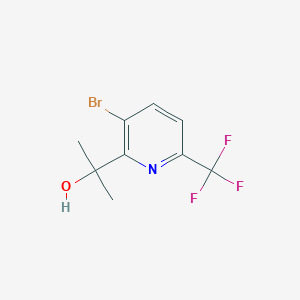
2-(3-Bromo-6-(trifluoromethyl)pyridin-2-YL)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-6-(trifluoromethyl)pyridin-2-YL)propan-2-OL is a chemical compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyridine ring, along with a propanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-6-(trifluoromethyl)pyridin-2-YL)propan-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-6-(trifluoromethyl)pyridine with a suitable propanol derivative under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and reaction time, to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-6-(trifluoromethyl)pyridin-2-YL)propan-2-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium azide, potassium cyanide, and organometallic reagents such as Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyridine derivatives .
Applications De Recherche Scientifique
2-(3-Bromo-6-(trifluoromethyl)pyridin-2-YL)propan-2-OL has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study the effects of brominated and fluorinated pyridine derivatives on biological systems.
Industry: In industrial applications, the compound can be used as an intermediate in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-6-(trifluoromethyl)pyridin-2-YL)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound’s bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-methylpyridine: This compound is similar in structure but lacks the trifluoromethyl group.
2-(6-Bromo-2-pyridyl)-2-propanol: This compound is structurally similar but does not contain the trifluoromethyl group.
Uniqueness
2-(3-Bromo-6-(trifluoromethyl)pyridin-2-YL)propan-2-OL is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C9H9BrF3NO |
|---|---|
Poids moléculaire |
284.07 g/mol |
Nom IUPAC |
2-[3-bromo-6-(trifluoromethyl)pyridin-2-yl]propan-2-ol |
InChI |
InChI=1S/C9H9BrF3NO/c1-8(2,15)7-5(10)3-4-6(14-7)9(11,12)13/h3-4,15H,1-2H3 |
Clé InChI |
IVTMFAYKKXROHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C(C=CC(=N1)C(F)(F)F)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


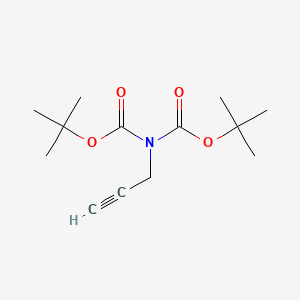
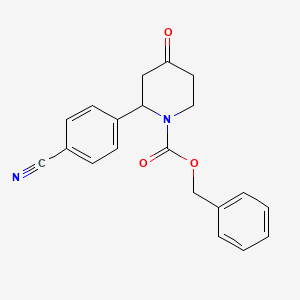

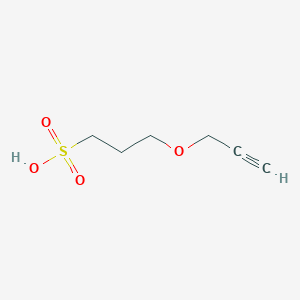
![Ethyl 2,4-dimethylpyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13977620.png)
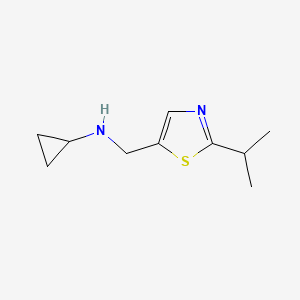
![[(Pyridin-3-yl)ethynyl]boronic acid](/img/structure/B13977626.png)
